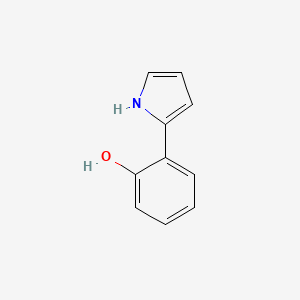
2-(1H-pyrrol-2-yl)phenol
Cat. No. B8725889
M. Wt: 159.18 g/mol
InChI Key: GKSPIKYEYHFEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04240964
Procedure details


150 mg of 10% strength palladium-on-charcoal catalyst are added to 1.5 g (6 millimoles) of 2-(o-benzyloxyphenyl) -pyrrole in 30 ml of methanol and hydrogenation is carried out under slightly superatmospheric pressure. The residue which remains after separating off the catalyst and evaporating the filtrate is recrystallized from toluene/petroleum ether (40°/60° C.). the yield is 0.8 g, ie. 84% of theory; melting point 100-101° C.
Name
2-(o-benzyloxyphenyl) -pyrrole
Quantity
1.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1)C1C=CC=CC=1>[Pd].CO>[OH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[NH:16][CH:17]=[CH:18][CH:19]=1
|
Inputs


Step One
|
Name
|
2-(o-benzyloxyphenyl) -pyrrole
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C=1NC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after separating off the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporating the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from toluene/petroleum ether (40°/60° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=CC=C1)C=1NC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
